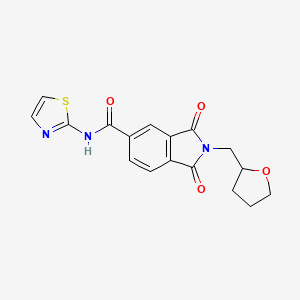![molecular formula C24H18N4S B5135102 N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea](/img/structure/B5135102.png)
N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea, also known as CPDBT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPDBT is a thiourea derivative that has been synthesized through a multi-step process, and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea has been found to inhibit the activity of several enzymes, including protein kinase C, which is involved in cell signaling and regulation. It has also been found to inhibit the activity of histone deacetylases, which are involved in gene expression and regulation.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea has a range of biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. It has also been found to have antioxidant properties, and may have potential as a treatment for oxidative stress-related diseases. N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells, and may have potential as a therapeutic agent for various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea in lab experiments is its potential as a therapeutic agent for various diseases. It has been extensively studied for its anti-cancer properties, and may have potential as a treatment for other diseases as well. However, one limitation of using N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea in lab experiments is its toxicity. N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea has been found to have cytotoxic effects on some cell lines, and caution should be taken when using it in experiments.
Orientations Futures
There are several future directions for research on N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea has been found to have neuroprotective properties, and may have potential as a treatment for these types of diseases. Another area of interest is the development of more efficient synthesis methods for N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea, which could lead to increased availability and lower costs for researchers. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea, and to identify potential side effects and toxicity issues.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea involves several steps, starting with the reaction of dibenzo[a,c]phenazine with cyclopropylamine to form an intermediate compound. This intermediate is then reacted with thiourea to form N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea. The synthesis of N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea has been optimized through various methods, including the use of different solvents and reaction conditions.
Applications De Recherche Scientifique
N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea has been found to have anti-cancer properties, and has been shown to inhibit the growth of various cancer cell lines in vitro. It has also been found to have anti-inflammatory properties, and may have potential as a treatment for inflammatory diseases.
Propriétés
IUPAC Name |
1-cyclopropyl-3-phenanthro[9,10-b]quinoxalin-11-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4S/c29-24(25-14-9-10-14)26-15-11-12-20-21(13-15)28-23-19-8-4-2-6-17(19)16-5-1-3-7-18(16)22(23)27-20/h1-8,11-14H,9-10H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKJIOSVODHTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC3=C(C=C2)N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-iodobenzamide](/img/structure/B5135030.png)
![2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B5135031.png)

![3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate](/img/structure/B5135047.png)
![2-oxo-2-phenylethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5135062.png)
![6-ethyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5135069.png)
![3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5135089.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)glycinamide](/img/structure/B5135094.png)

![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl (1,3-dioxooctahydro-2H-isoindol-2-yl)acetate](/img/structure/B5135107.png)

![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5135116.png)
![3-{[(4-bromophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5135120.png)
![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5135124.png)